3-(1-methyl-1H-pyrazol-5-yl)piperidine
Overview
Description
“3-(1-methyl-1H-pyrazol-5-yl)piperidine” is a compound that contains a pyrazole nucleus, which is a five-membered heterocycle . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .
Molecular Structure Analysis
The molecular structure of “3-(1-methyl-1H-pyrazol-5-yl)piperidine” consists of a piperidine ring attached to a 1-methyl-1H-pyrazol-5-yl group . The InChI code for this compound is 1S/C9H15N3.ClH/c1-7-5-9(12-11-7)8-3-2-4-10-6-8;/h5,8,10H,2-4,6H2,1H3,(H,11,12);1H .
Scientific Research Applications
Chemical Structural Studies
The title compound, tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, forms a significant dihedral angle between the pyrazole and piperidine rings, indicating its unique structural orientation, which could have implications in its chemical reactivity and interaction with biological molecules (D. Richter et al., 2009).
Synthesis of Novel Heterocyclic Compounds
Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates have been synthesized as novel heterocyclic amino acids. These compounds have potential use as building blocks in pharmaceutical research and drug development due to their regioselective synthesis and structural versatility (Gita Matulevičiūtė et al., 2021).
Antagonistic Activity on Cannabinoid Receptors
Compounds with the 3-(1-methyl-1H-pyrazol-5-yl)piperidine structure have been identified as potent antagonists for the CB1 cannabinoid receptor. These compounds are useful in characterizing cannabinoid receptor binding sites and could potentially be used to antagonize the harmful side effects of cannabinoids and cannabimimetic agents (R. Lan et al., 1999).
Antibacterial and Biofilm Inhibition Activities
Novel bis(pyrazole-benzofuran) hybrids, incorporating piperazine linkers and 3-(1-methyl-1H-pyrazol-5-yl)piperidine structures, have shown potent antibacterial efficacy against various bacterial strains. These compounds also demonstrate significant biofilm inhibition activities, indicating their potential in addressing bacterial resistance and biofilm-related infections (Ahmed E. M. Mekky & S. Sanad, 2020).
properties
IUPAC Name |
3-(2-methylpyrazol-3-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-9(4-6-11-12)8-3-2-5-10-7-8/h4,6,8,10H,2-3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLUIGJBFHESJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-5-yl)piperidine | |
CAS RN |
1251925-05-9 | |
Record name | 3-(1-methyl-1H-pyrazol-5-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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